Pentaerythritol ester of wood resin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

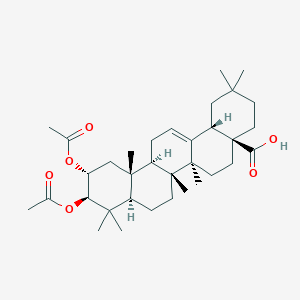

Pentaerythritol ester of wood resin is a compound derived from the esterification of pentaerythritol and wood rosinThe esterification process results in a product widely used in various industries, including paints, coatings, adhesives, and inks, due to its excellent properties such as water resistance, thermal stability, and adhesive strength .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of pentaerythritol ester of wood resin involves the esterification of rosin acids with pentaerythritol. The reaction typically occurs at elevated temperatures ranging from 260°C to 290°C. The process includes a series of consecutive reactions forming mono-, di-, tri-, and tetra-esters, with decarboxylation of rosin as a side reaction . The reaction rates are determined by a second-order kinetic model for esterification and a first-order kinetic model for decarboxylation .

Industrial Production Methods: Industrial production of this compound often involves the use of catalysts to enhance the reaction efficiency. For instance, Fe₃O₄-supported ZnO catalysts have been shown to significantly improve the esterification process, achieving high conversion rates and stability . The process typically includes the use of a glass reactor equipped with an overhead stirrer, a reverse condenser, and a Dean-Stark trap to facilitate the reaction and remove by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Pentaerythritol ester of wood resin undergoes various chemical reactions, including:

Esterification: The primary reaction for its synthesis, involving the reaction of rosin acids with pentaerythritol.

Common Reagents and Conditions:

Oxidation: Ultraviolet light and oxygen are common reagents for the photo-oxidation process.

Esterification: Pentaerythritol and rosin acids are the primary reagents, with catalysts such as Fe₃O₄-supported ZnO used to enhance the reaction.

Major Products Formed:

Applications De Recherche Scientifique

Pentaerythritol ester of wood resin has a wide range of applications in scientific research and industry:

Biology: Its biocompatibility makes it suitable for use in biomedical applications, including drug delivery systems.

Mécanisme D'action

The mechanism of action of pentaerythritol ester of wood resin primarily involves its ability to form stable ester bonds with rosin acids. This esterification process enhances the compound’s water resistance, thermal stability, and adhesive properties. The molecular targets include the hydroxyl groups of pentaerythritol and the carboxyl groups of rosin acids, which undergo esterification to form the final product .

Comparaison Avec Des Composés Similaires

Pentaerythritol Tetrastearate: An ester of pentaerythritol with stearic acid, used as a polymer additive with strong release effects.

Glycerol Esters of Rosin: Similar esters formed by the reaction of glycerol with rosin acids, used in similar applications such as adhesives and coatings.

Uniqueness: Pentaerythritol ester of wood resin is unique due to its high degree of esterification, resulting in superior properties such as higher thermal stability, better water resistance, and enhanced adhesive strength compared to other rosin esters .

Propriétés

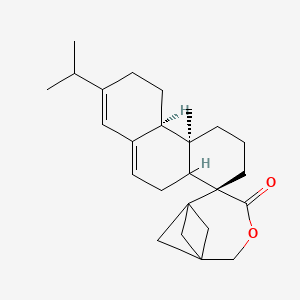

Formule moléculaire |

C25H34O2 |

|---|---|

Poids moléculaire |

366.5 g/mol |

Nom IUPAC |

(1S,4aR,4bS)-4a-methyl-7-propan-2-ylspiro[2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1,5'-3-oxatricyclo[4.1.1.11,6]nonane]-4'-one |

InChI |

InChI=1S/C25H34O2/c1-16(2)17-5-7-19-18(11-17)6-8-20-22(19,3)9-4-10-25(20)21(26)27-15-23-12-24(25,13-23)14-23/h6,11,16,19-20H,4-5,7-10,12-15H2,1-3H3/t19-,20?,22-,23?,24?,25-/m1/s1 |

Clé InChI |

KFQMNUPIUPNWIH-BIWKAOEKSA-N |

SMILES isomérique |

CC(C)C1=CC2=CCC3[C@@]([C@@H]2CC1)(CCC[C@]34C(=O)OCC56CC4(C5)C6)C |

SMILES canonique |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC34C(=O)OCC56CC4(C5)C6)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dichloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794893.png)

![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)

![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl-](/img/structure/B13794910.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13794917.png)